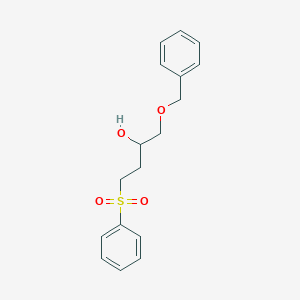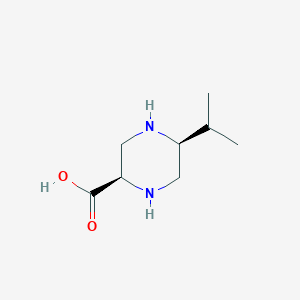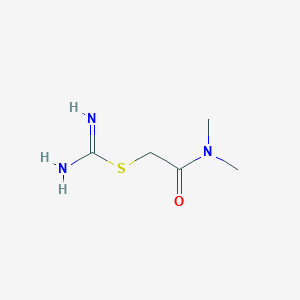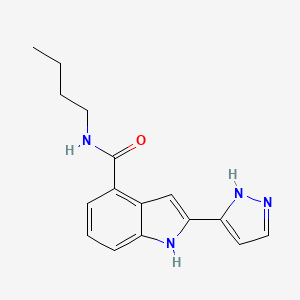
1,1'-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is a complex organic compound characterized by its unique structure, which includes a decane backbone with dimethyl and cyclohexylbenzene groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) typically involves multiple steps. One common method includes the following steps:
Formation of the Decane Backbone: The decane backbone is synthesized through a series of reactions involving alkanes and alkenes. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the backbone.
Attachment of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions. This step may involve the use of reagents such as methyl iodide or dimethyl sulfate.
Cyclohexylbenzene Addition: The final step involves the attachment of cyclohexylbenzene groups to the decane backbone. This can be achieved through Friedel-Crafts alkylation reactions, using cyclohexylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-efficiency catalysts to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) has several scientific research applications:
Materials Science: This compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in organic reactions, it may act as a nucleophile or electrophile, participating in various chemical transformations. In biological systems, its mechanism of action would involve binding to specific receptors or enzymes, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)bis(benzene): This compound has a similar structure but with a hexadiene backbone instead of a decane backbone.
1,1’-(1,5-Hexadiene-1,6-diyl)bis(4-cyclohexylbenzene): Similar to the target compound but with a different backbone structure.
Uniqueness
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its combination of a decane backbone with dimethyl and cyclohexylbenzene groups makes it particularly valuable in materials science and organic synthesis.
Propiedades
Número CAS |
824401-17-4 |
|---|---|
Fórmula molecular |
C36H54 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-[6-(4-cyclohexylphenyl)-5,6-dimethyldecan-5-yl]benzene |
InChI |
InChI=1S/C36H54/c1-5-7-27-35(3,33-23-19-31(20-24-33)29-15-11-9-12-16-29)36(4,28-8-6-2)34-25-21-32(22-26-34)30-17-13-10-14-18-30/h19-26,29-30H,5-18,27-28H2,1-4H3 |
Clave InChI |
ZDPUELCZPNMQNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C1=CC=C(C=C1)C2CCCCC2)C(C)(CCCC)C3=CC=C(C=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)


![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)


![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)


